molecular formula C23H28O5Si B12525802 1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione CAS No. 800387-57-9

1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione

Cat. No.: B12525802
CAS No.: 800387-57-9
M. Wt: 412.5 g/mol
InChI Key: SVSGXAGGXYACJF-UHFFFAOYSA-N
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Description

1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione is a complex organic compound that features a combination of aromatic and silane functional groups

Properties

CAS No.

800387-57-9

Molecular Formula

C23H28O5Si

Molecular Weight

412.5 g/mol

IUPAC Name

1-phenyl-3-[4-(2-triethoxysilylethenyl)phenyl]propane-1,3-dione

InChI

InChI=1S/C23H28O5Si/c1-4-26-29(27-5-2,28-6-3)17-16-19-12-14-21(15-13-19)23(25)18-22(24)20-10-8-7-9-11-20/h7-17H,4-6,18H2,1-3H3

InChI Key

SVSGXAGGXYACJF-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C=CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2)(OCC)OCC

Origin of Product

United States

Preparation Methods

One common synthetic route involves the use of electrophilic aromatic substitution reactions to introduce the phenyl and triethoxysilyl groups onto a propane-1,3-dione backbone . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione exerts its effects depends on its specific application. In chemical reactions, the aromatic rings and carbonyl groups can participate in various interactions, such as forming hydrogen bonds or engaging in π-π stacking with other aromatic systems. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity or altering their function through binding to active sites or allosteric sites .

Comparison with Similar Compounds

Similar compounds to 1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione include other aromatic ketones and silane-containing molecules. For example:

Biological Activity

1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, focusing on its anticancer effects and other biological activities.

Chemical Structure

The structure of this compound can be represented as follows:

C20H24O4Si\text{C}_{20}\text{H}_{24}\text{O}_4\text{Si}

This compound features a phenolic backbone with a triethoxysilyl group that may enhance its solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic derivatives with diketones under basic conditions. The incorporation of the triethoxysilyl moiety is crucial for enhancing the compound's stability and potential applications in drug delivery systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research has shown that derivatives of chalcones exhibit significant cytotoxicity against various cancer cell lines, particularly breast cancer cells (MCF-7) .

Table 1: Cytotoxicity of Chalcone Derivatives

CompoundCell LineIC50 (µM)Reference
1MCF-75.0
2MCF-73.5
3MCF-74.0

These findings suggest that structural modifications can enhance the cytotoxic effects on cancer cells while minimizing toxicity to normal cells.

The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. Studies indicate that chalcones can disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death .

Other Biological Activities

In addition to its anticancer properties, compounds similar to this compound have demonstrated antioxidant and anti-inflammatory activities. These properties are attributed to their ability to scavenge free radicals and modulate inflammatory pathways.

Table 2: Biological Activities of Chalcone Derivatives

Activity TypeMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialBacteriostatic activity

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings. For instance, a study reported that a related chalcone derivative exhibited significant reduction in tumor size in murine models of breast cancer .

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